molecular formula C21H21N3O5 B7692648 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone

2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone

Cat. No. B7692648
M. Wt: 395.4 g/mol
InChI Key: AEIUZJSQGSFCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone, also known as MOR-4, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of interest to researchers in various fields.

Mechanism of Action

The exact mechanism of action of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer and inflammation. Specifically, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone in lab experiments is that it has been shown to have low toxicity, making it a safer alternative to other compounds that may be more harmful to cells and tissues. However, one limitation of using 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone in lab experiments is that it may not be effective in all types of cancer or inflammation, and further research is needed to determine its full range of potential applications.

Future Directions

There are several potential future directions for research on 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone. One area of interest is the development of new anti-cancer and anti-inflammatory drugs based on the structure of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone and to identify any potential side effects or limitations of its use in scientific research.

Synthesis Methods

The synthesis of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone involves several steps, including the reaction of 2-hydroxy-4-methoxybenzaldehyde with hydrazine hydrate to form 2-hydroxy-4-(1,2,4-oxadiazol-5-yl)aniline. This intermediate is then reacted with 2-chloroethyl morpholine hydrochloride to form the final product, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone.

Scientific Research Applications

2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone has been studied for its potential applications in scientific research, particularly in the areas of cancer and inflammation. One study found that 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone inhibited the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Another study found that 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone reduced inflammation in mice, indicating that it may have anti-inflammatory properties.

properties

IUPAC Name

2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-26-18-13-16(20-22-21(29-23-20)15-5-3-2-4-6-15)7-8-17(18)28-14-19(25)24-9-11-27-12-10-24/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIUZJSQGSFCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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